molecular formula C15H19NO B1325546 Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone CAS No. 898776-97-1

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone

Cat. No. B1325546
M. Wt: 229.32 g/mol
InChI Key: PRDAMARAVUUARY-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO . It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .


Synthesis Analysis

The synthesis of cyclopropyl compounds presents significant challenges for synthetic chemists . Cyclopropyl phenyl ketone, a related compound, has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It was also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction .

Scientific Research Applications

Formation of Nickeladihydropyran in Cycloaddition Reactions

Cyclopropyl phenyl ketone has been found to undergo oxidative addition to Ni(PCy3) to form a nickeladihydropyran, which is crucial for Ni(0)-catalyzed cycloaddition reactions. This process is significant for synthesizing cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006).

Synthesis of Dihydropyrroles and Pyrroles

Cyclopropyl ketones have been used as precursors in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This involves cyclopropanation reactions of alkenes by diazo compounds or phenyliodonium ylides, catalyzed by Rh(II) carboxylates (Wurz & Charette, 2005).

Transformation of Ortho-Disubstituted Phenyl and Cyclopropyl Ketones

Ortho-disubstituted phenyl and cyclopropyl ketones have been identified as vital structural motifs in the iridium-catalyzed hydrogen borrowing process. This process is pivotal for forming α-branched ketones with higher alcohols, expanding the scope of hydrogen borrowing catalysis (Frost et al., 2015).

Reduction of Cyclopropyl Ketones

Studies on the reduction of cyclopropyl ketones by 1,4-dihydropyridines reveal insights into the reaction mechanisms and the stability of the cyclopropane moiety during these processes (Meuer et al., 1984).

Synthesis of 2-Phenyl Pyridine Derivatives

Cyclopropyl ketones have been employed in synthesizing 2-phenyl pyridines through a cyclization process using palladium acetate as a catalyst. This method offers a mild, operationally simple approach with short reaction times (Ghodse & Telvekar, 2017).

Formation of Pyrrolo[3,4-c]pyridine Derivatives

Tetracyanocyclopropyl ketones, which can be derived from cyclopropyl ketones, have been used as precursors for heterocyclic systems, facilitating the transformation of the furan ring into pyrrole and further annelation of the pyridine ring (Kayukov et al., 2010).

properties

IUPAC Name

cyclopropyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h3-6,14H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAMARAVUUARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642773
Record name Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone

CAS RN

898776-97-1
Record name Cyclopropyl[4-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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